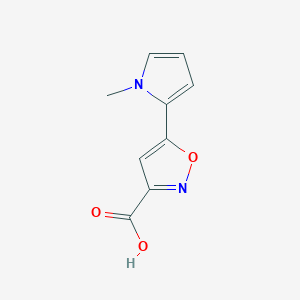

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1-methylpyrrol-2-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-4-2-3-7(11)8-5-6(9(12)13)10-14-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRLYKWPVBTLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is strategically designed for efficiency and scalability, commencing from readily available starting materials. This document will delve into the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and offer insights based on established chemical principles to ensure reproducibility and high yield.

Introduction and Retrosynthetic Analysis

This compound is a molecule that incorporates two key five-membered heterocyclic rings: a 1-methylpyrrole and an isoxazole. The isoxazole ring, in particular, is a privileged scaffold in medicinal chemistry, known for its presence in a variety of therapeutic agents. The strategic combination of these two heterocycles presents a unique chemical space for the exploration of novel biological activities.

A retrosynthetic analysis of the target molecule suggests two primary synthetic strategies. The first involves a [3+2] cycloaddition reaction, a powerful tool for the construction of five-membered rings[1][2]. The second, and the focus of this guide, is a more classical and often more direct approach involving the cyclocondensation of a β-dicarbonyl compound with hydroxylamine. This latter strategy was selected for its operational simplicity and the commercial availability of the key starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway: A Step-by-Step Guide

The recommended pathway commences with a Claisen condensation between 2-acetyl-1-methylpyrrole and diethyl oxalate to furnish the key β-dicarbonyl intermediate. This is followed by cyclization with hydroxylamine to construct the isoxazole ring, and a final hydrolysis step to yield the desired carboxylic acid.

Caption: Proposed synthesis pathway for the target molecule.

Step 1: Claisen Condensation to form Ethyl 2,4-dioxo-4-(1-methyl-1H-pyrrol-2-yl)butanoate

The synthesis begins with a base-catalyzed Claisen condensation. In this reaction, the enolate of 2-acetyl-1-methylpyrrole acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The choice of sodium ethoxide as the base is critical; it is sufficiently strong to deprotonate the methyl ketone to a significant extent, driving the reaction forward. Ethanol is a suitable solvent as it is the conjugate acid of the base, minimizing side reactions.

Expertise & Experience: The success of a Claisen condensation hinges on driving the equilibrium towards the product. The formation of the highly stabilized enolate of the resulting β-dicarbonyl product provides a strong thermodynamic driving force for this reaction. It is crucial to use anhydrous conditions, as the presence of water can hydrolyze the base and the ester functionalities.

Experimental Protocol

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with absolute ethanol (150 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: Sodium metal (1.2 eq) is carefully added in small portions to the ethanol. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.

-

Reagent Addition: A solution of 2-acetyl-1-methylpyrrole (1.0 eq)[3][4] and diethyl oxalate (1.1 eq) in absolute ethanol (50 mL) is added dropwise to the sodium ethoxide solution at room temperature over 30 minutes.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker of crushed ice and acidified with dilute hydrochloric acid until the pH is approximately 4-5. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (eq) |

| 2-Acetyl-1-methylpyrrole | 123.15 | 1.04 | 1.0 |

| Diethyl oxalate | 146.14 | 1.079 | 1.1 |

| Sodium | 22.99 | 0.97 | 1.2 |

| Absolute Ethanol | 46.07 | 0.789 | - |

Step 2: Isoxazole Formation via Cyclocondensation

The synthesized β-dicarbonyl compound is then reacted with hydroxylamine to form the isoxazole ring. This reaction is a classic example of heterocycle synthesis through the condensation of a 1,3-dicarbonyl compound with a dinucleophile. The reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.

Expertise & Experience: The regioselectivity of this cyclization is a key consideration. In this case, the more electrophilic ketone (adjacent to the pyrrole ring) is expected to react first with the nitrogen of hydroxylamine, leading to the desired 5-substituted isoxazole. The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a weak acid or base.

Experimental Protocol

-

Reaction Setup: The crude ethyl 2,4-dioxo-4-(1-methyl-1H-pyrrol-2-yl)butanoate (1.0 eq) from the previous step is dissolved in ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine (1.5 eq) are added to the solution.

-

Reaction: The mixture is heated to reflux for 3-5 hours. TLC can be used to monitor the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed successively with water (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (eq) |

| Ethyl 2,4-dioxo-4-(1-methyl-1H-pyrrol-2-yl)butanoate | 237.24 | 1.0 |

| Hydroxylamine hydrochloride | 69.49 | 1.2 |

| Sodium Acetate | 82.03 | 1.5 |

| Ethanol | 46.07 | - |

Step 3: Saponification to Yield the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base such as sodium hydroxide in an aqueous or mixed aqueous-alcoholic solvent system. Subsequent acidification protonates the carboxylate salt to yield the final product.

Expertise & Experience: The reaction should be monitored carefully to avoid potential side reactions, such as the opening of the isoxazole ring under harsh basic conditions. It is advisable to use a moderate concentration of the base and to keep the reaction temperature controlled.

Experimental Protocol

-

Reaction Setup: Ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol (50 mL) and water (50 mL) in a round-bottom flask.

-

Reagent Addition: An aqueous solution of sodium hydroxide (2.0 eq) is added to the flask.

-

Reaction: The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Work-up: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (eq) |

| Ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate | 234.24 | 1.0 |

| Sodium Hydroxide | 40.00 | 2.0 |

| Ethanol | 46.07 | - |

| Water | 18.02 | - |

| Hydrochloric Acid (conc.) | 36.46 | - |

Alternative Synthetic Strategy: [3+2] Cycloaddition

An alternative approach to the synthesis of the target molecule involves a 1,3-dipolar cycloaddition reaction. This would likely involve the in-situ generation of a nitrile oxide from an appropriate precursor, which then reacts with a 1-methyl-2-pyrrolyl substituted alkyne. While potentially more convergent, this route may present challenges in the synthesis and stability of the required starting materials.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive exploration of the putative mechanisms of action for the novel heterocyclic compound, 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to propose plausible biological targets and pathways. We delve into potential roles as an enzyme inhibitor, a modulator of inflammatory pathways, and a ligand for nuclear receptors. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the initial characterization and investigation of this compound. Detailed experimental protocols and in silico approaches are provided to facilitate the validation of the proposed mechanisms.

Introduction and Chemical Profile

This compound is a small molecule featuring a scaffold that combines a methylated pyrrole ring with an isoxazole-3-carboxylic acid moiety. The isoxazole ring is a versatile pharmacophore known for its presence in a variety of biologically active compounds, contributing to their metabolic stability and binding interactions.[1][2] The pyrrole ring, another key heterocyclic structure, is also a common feature in many pharmaceuticals.[3][4] The combination of these two rings suggests a potential for diverse pharmacological activities.[5]

| Property | Value | Source |

| CAS Number | 1326814-81-6 | [6] |

| Molecular Formula | C₉H₈N₂O₃ | [6] |

| Appearance | White powder | [6] |

| Purity | >95% | [6] |

| Storage | Room temperature | [6] |

Putative Mechanisms of Action

Based on the chemical structure of this compound, we propose three primary putative mechanisms of action for initial investigation.

Enzyme Inhibition

The isoxazole-3-carboxylic acid functional group is a key structural feature in several known enzyme inhibitors.[7][8] This suggests that this compound may also function as an inhibitor of specific enzymes.

-

2.1.1. Cyclooxygenase (COX) Inhibition: Certain isoxazole derivatives are known to be potent inhibitors of COX enzymes, which are key players in the inflammatory cascade.[9][10][11] Valdecoxib, a selective COX-2 inhibitor, prominently features an isoxazole ring.[12] The anti-inflammatory potential of the target compound could be mediated through the inhibition of COX-1 and/or COX-2.

-

2.1.2. Xanthine Oxidase Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.[8] The structural similarity suggests that this compound could also target this enzyme.

-

2.1.3. Bacterial Serine Acetyltransferase Inhibition: Recent studies have identified substituted isoxazole-3-carboxylic acids as inhibitors of bacterial serine acetyltransferase, an enzyme crucial for L-cysteine biosynthesis in many bacteria.[7][13] This points to a potential antibacterial application for the compound.

Proposed Signaling Pathway: COX Inhibition

Caption: Putative inhibition of COX enzymes by the test compound.

Modulation of Nuclear Receptors

Trisubstituted isoxazoles have been identified as selective allosteric ligands for nuclear receptors, such as the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt).[14] These receptors are critical regulators of gene expression and are implicated in various diseases, including autoimmune disorders. The pyrrole moiety of the test compound could engage in hydrogen bond interactions within the ligand-binding domain of such receptors.[14]

Neuroprotective Activity

Compounds containing a pyrrolo-isoxazole nucleus have been reported to exhibit a range of neurological activities, including neuroprotective, anti-stress, and acetylcholinesterase inhibitory effects.[5] This suggests that this compound could have therapeutic potential in neurological disorders.

Experimental Validation Protocols

To investigate the proposed mechanisms of action, a systematic experimental approach is required. The following protocols provide a framework for the initial in vitro characterization of this compound.

Enzyme Inhibition Assays

3.1.1. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

-

Methodology:

-

Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

-

Create a series of dilutions of the test compound.

-

In a 96-well plate, incubate the enzymes with the test compound or a reference inhibitor (e.g., celecoxib) for a specified time.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values.[10][11]

-

3.1.2. Xanthine Oxidase Inhibition Assay

-

Objective: To assess the inhibitory activity of the test compound on xanthine oxidase.

-

Methodology:

-

Prepare a solution of xanthine oxidase from bovine milk.

-

In a quartz cuvette, mix the enzyme solution with various concentrations of the test compound.

-

Initiate the reaction by adding xanthine as the substrate.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm using a UV-Vis spectrophotometer.

-

Calculate the rate of reaction and determine the IC₅₀ value.[8]

-

Receptor Binding and Functional Assays

3.2.1. Radioligand Binding Assay for Nuclear Receptors

-

Objective: To determine the binding affinity (Ki) of the test compound for a specific nuclear receptor (e.g., RORγt).

-

Methodology:

-

Prepare cell membranes from a cell line overexpressing the target nuclear receptor.

-

Incubate the membranes with a specific radiolabeled ligand (e.g., [³H]-25-hydroxycholesterol for RORγt) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the displacement of the radioligand and determine the Ki value.[12]

-

Experimental Workflow: Target Identification and Validation

Caption: A generalized workflow for the initial characterization of the test compound.

In Silico Approaches

Computational methods can provide valuable insights into the potential binding modes and pharmacokinetic properties of this compound, guiding experimental efforts.

Molecular Docking

-

Objective: To predict the binding conformation and affinity of the test compound within the active site of putative target proteins.

-

Methodology:

-

Obtain the 3D crystal structures of target proteins (e.g., COX-2, xanthine oxidase, RORγt) from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of the test compound and optimize its geometry.

-

Use a molecular docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of the protein.

-

Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores to estimate binding affinity.[8][14]

-

ADME/Tox Prediction

-

Objective: To computationally evaluate the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the test compound.

-

Methodology:

-

Utilize online tools or software (e.g., SwissADME, pkCSM) to predict various physicochemical and pharmacokinetic properties.

-

Input the chemical structure of the test compound.

-

Analyze the predicted parameters, such as gastrointestinal absorption, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.[10]

-

Conclusion

While the precise mechanism of action for this compound is yet to be empirically determined, its structural features provide a strong rationale for investigating its potential as an enzyme inhibitor, a modulator of nuclear receptors, or a neuroprotective agent. The experimental and in silico protocols outlined in this guide offer a robust framework for elucidating its biological activity and therapeutic potential. Further research based on these hypotheses will be crucial in defining the pharmacological profile of this promising heterocyclic compound.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolo-isoxazole: a key molecule with diverse biological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enao.lookchem.com [enao.lookchem.com]

- 7. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic route, and potential therapeutic applications of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. Aimed at researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with established chemical principles to offer a detailed profile of this novel heterocyclic compound. The guide includes predicted physicochemical parameters, a detailed, step-by-step synthetic protocol, and an analysis of its potential as an anticancer and anti-inflammatory agent, supported by mechanistic insights. All methodologies are presented with a rationale for their selection, ensuring a self-validating and expert-driven narrative.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical reactivity and ability to interact with biological targets. The fusion of a pyrrole and an isoxazole ring system, as seen in this compound, presents a unique scaffold with significant therapeutic potential. The pyrrole moiety is a common feature in many biologically active natural products and synthetic drugs, while the isoxazole ring is a versatile pharmacophore known for its stability and contribution to a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. This guide delves into the specific characteristics of this compound (CAS No. 1326814-81-6), a molecule of interest for its potential applications in medicinal chemistry.

Molecular Structure and Identification

The foundational step in characterizing any compound is a thorough understanding of its molecular architecture.

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5-(1-Methyl-1H-pyrrol-2-yl)isoxazole-3-carboxylic acid |

| CAS Number | 1326814-81-6[3] |

| Molecular Formula | C₉H₈N₂O₃[3] |

| Molecular Weight | 192.17 g/mol |

| Appearance | White powder[3] |

Predicted Physicochemical Properties

In the absence of experimentally determined data, in silico prediction models provide valuable insights into the physicochemical properties of a compound. These predictions are crucial for anticipating a molecule's behavior in various experimental and biological systems. The following properties were predicted using established computational algorithms.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Method/Software |

| Melting Point | 180-220 °C | Estimation based on related structures |

| Boiling Point | > 400 °C (decomposes) | Estimation based on related structures |

| pKa (acidic) | 3.5 - 4.5 | ACD/Labs Percepta |

| LogP | 1.5 - 2.5 | ACD/Labs Percepta |

| Water Solubility | Low | Estimation based on LogP and structure |

The predicted pKa suggests that the carboxylic acid moiety will be deprotonated at physiological pH, which has significant implications for its solubility and interaction with biological targets. The LogP value indicates moderate lipophilicity, suggesting the compound may have good membrane permeability.

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient synthetic route for this compound is proposed, leveraging the well-established 1,3-dipolar cycloaddition reaction for the construction of the isoxazole ring. This method is widely recognized for its high regioselectivity and functional group tolerance[4].

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol:

Step 1: Synthesis of 1-Methyl-2-pyrrolecarboxaldehyde oxime

-

To a solution of 1-methyl-2-pyrrolecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Causality: The basic conditions facilitate the nucleophilic attack of hydroxylamine on the aldehyde, followed by dehydration to form the stable oxime.

Step 2: Synthesis of Ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate

-

Dissolve the crude 1-methyl-2-pyrrolecarboxaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at 0 °C.

-

After stirring for 30 minutes, add triethylamine (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Causality: NCS chlorinates the oxime to form a hydroximoyl chloride intermediate. The base then facilitates the in-situ generation of a nitrile oxide, which undergoes a [3+2] cycloaddition with the alkyne (ethyl propiolate) to form the 3,5-disubstituted isoxazole ring[5].

Step 3: Synthesis of this compound

-

Dissolve the purified ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (HCl).

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Causality: The basic hydrolysis of the ester to the corresponding carboxylate salt is a standard and efficient transformation. Acidification then protonates the carboxylate to yield the final carboxylic acid[6].

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the known spectral characteristics of the pyrrole and isoxazole ring systems, as well as the carboxylic acid functional group.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | δ (ppm): 3.8-4.0 (s, 3H, N-CH₃), 6.2-6.4 (m, 1H, pyrrole-H), 6.8-7.0 (m, 1H, pyrrole-H), 7.1-7.3 (m, 1H, pyrrole-H), 7.4-7.6 (s, 1H, isoxazole-H), 12.0-13.0 (br s, 1H, COOH)[7][8] |

| ¹³C NMR | δ (ppm): 35-37 (N-CH₃), 108-110 (pyrrole-CH), 112-114 (pyrrole-CH), 125-127 (pyrrole-C), 130-132 (pyrrole-CH), 100-102 (isoxazole-CH), 158-160 (isoxazole-C), 162-164 (isoxazole-C), 165-167 (C=O)[9][10] |

| FTIR | ν (cm⁻¹): 3300-2500 (O-H stretch, broad), 1720-1700 (C=O stretch), 1600-1550 (C=N stretch), 1500-1400 (C=C stretch, aromatic)[11] |

| Mass Spec (EI) | Expected [M]+ at m/z 192. Fragmentation may involve loss of CO₂, cleavage of the isoxazole ring (O-N bond cleavage), and fragmentation of the pyrrole ring[12][13]. |

Potential Biological Activity and Therapeutic Applications

The structural combination of pyrrole and isoxazole moieties suggests significant potential for biological activity, particularly in the realms of oncology and inflammation.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of compounds containing pyrrole and isoxazole rings. The fusion of these two heterocycles may lead to enhanced cytotoxic activity against various cancer cell lines[3][4]. The planar structure of the pyrrolo-isoxazole core could allow for intercalation into DNA or binding to the active sites of key enzymes involved in cell proliferation.

Proposed Mechanism of Action (Anticancer):

It is hypothesized that this compound may exert its anticancer effects through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Proposed inhibition of the PI3K/Akt pathway.

Anti-inflammatory Potential

Isoxazole derivatives are well-documented for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes[14]. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, this compound is a promising candidate for development as a novel anti-inflammatory agent.

Proposed Mechanism of Action (Anti-inflammatory):

The compound may selectively inhibit COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins. This selective inhibition would reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Conclusion

This compound is a heterocyclic compound with a promising profile for applications in drug discovery. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed synthetic protocol, and a rationale for its potential as an anticancer and anti-inflammatory agent. The information presented herein serves as a valuable resource for researchers and scientists, providing a solid foundation for further experimental investigation and development of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLIC ACID(338982-11-9) 1H NMR spectrum [chemicalbook.com]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Methylpyrrole(96-54-8) 1H NMR spectrum [chemicalbook.com]

- 8. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Methylpyrrole(96-54-8) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. umimpact.umt.edu [umimpact.umt.edu]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid

Foreword: Charting a Course for a Novel Heterocycle

To the researchers, scientists, and drug development professionals embarking on the characterization of novel chemical entities, this guide offers a comprehensive framework for the in vitro evaluation of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. This molecule, identified by its CAS number 1326814-81-6, stands at the intersection of several pharmacologically significant scaffolds: the isoxazole ring, the pyrrole moiety, and a carboxylic acid group.[1] While specific biological data on this compound is not yet prevalent in public literature, its structural motifs suggest a rich potential for diverse biological activities.

This document is not a mere recitation of protocols. Instead, it is a strategic guide born from field experience, designed to provide a logical, efficient, and scientifically rigorous pathway for elucidating the bioactivity of this promising compound. We will proceed from broad, initial profiling to more focused, mechanism-of-action studies, ensuring that each experimental step informs the next in a self-validating cascade.

Compound Profile and Rationale for Investigation

Chemical Structure: this compound Molecular Formula: C₉H₈N₂O₃[1] CAS Number: 1326814-81-6[1]

The isoxazole core is a versatile five-membered heterocycle present in numerous approved drugs, including the antibiotic Cloxacillin and the anti-inflammatory drug Valdecoxib.[2][3] Derivatives of isoxazole are known to possess a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4][5] The pyrrole ring is another privileged structure in medicinal chemistry, and the carboxylic acid group can play a crucial role in target binding (e.g., as a zinc-binding group in metalloenzymes or through hydrogen bonding interactions) and influences the compound's pharmacokinetic properties.[6]

The combination of these three motifs in a single molecule warrants a systematic investigation into its potential as a therapeutic agent. Our initial hypothesis is that this compound may exhibit activity in one or more of the following areas:

-

Anti-proliferative/Anticancer Activity: Based on the known anticancer properties of isoxazole derivatives.[2]

-

Antimicrobial Activity: Given the prevalence of isoxazole and pyrrole moieties in antibacterial and antifungal agents.[2][4]

-

Enzyme Inhibition: The carboxylic acid and heterocyclic rings suggest potential interactions with active sites of enzymes like cyclooxygenases (COX) or xanthine oxidase.[7][8]

-

Anti-inflammatory Activity: A common property of isoxazole-containing compounds.[4][5]

The following sections outline a multi-tiered approach to test these hypotheses.

Proposed In Vitro Evaluation Cascade

A tiered approach is the most resource-efficient method for characterizing a novel compound. We will begin with broad phenotypic screens to identify general bioactivity and then proceed to more specific assays to elucidate the mechanism of action.

Caption: Proposed tiered workflow for the in vitro evaluation of the target compound.

Tier 1: Primary Screening Protocols

The initial goal is to determine if the compound has any biological activity at a fundamental level and to establish a preliminary therapeutic window.

Cytotoxicity Profiling in Human Cell Lines

Rationale: Before assessing for specific therapeutic effects, it is crucial to understand the compound's general toxicity profile. This assay will determine the concentration range at which the compound affects cell viability. We will use a panel of cell lines, including a non-cancerous line and multiple cancer lines from different tissue origins, to identify any potential for selective cytotoxicity.

Protocol: MTT Cell Viability Assay

-

Cell Culture: Culture human cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, and HEK293 for non-cancerous kidney cells) in appropriate media until they reach 70-80% confluency.

-

Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Replace the old media with the media containing the compound dilutions. Include vehicle control (DMSO only) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

| Cell Line | Tissue Origin | Type | Predicted IC₅₀ (µM) |

| MDA-MB-231 | Breast | Cancer | Report Value |

| A549 | Lung | Cancer | Report Value |

| HEK293 | Kidney | Normal | Report Value |

Broad-Spectrum Antimicrobial Screening

Rationale: The isoxazole and pyrrole heterocycles are common in antimicrobial agents. A preliminary screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, will quickly reveal any potential in this area.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare standardized inoculums of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus) as per CLSI guidelines.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to obtain concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (a known antibiotic like Ciprofloxacin for bacteria, Fluconazole for fungi), a negative growth control (broth only), and a vehicle control (DMSO in broth).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Data Presentation:

| Organism | Type | Standard Drug | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Ciprofloxacin | Report Value |

| Escherichia coli | Gram-negative | Ciprofloxacin | Report Value |

| Candida albicans | Fungus | Fluconazole | Report Value |

Tier 2: Target Class Identification

If Tier 1 assays show promising activity (e.g., selective cytotoxicity against cancer cells or potent antimicrobial effects), Tier 2 assays are designed to narrow down the potential biological targets.

Enzyme Inhibition Assays

Rationale: Many isoxazole derivatives are known enzyme inhibitors.[7][8] Based on structural similarity to known inhibitors, cyclooxygenase (COX) and xanthine oxidase (XO) are plausible targets.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Assay Principle: Utilize a commercially available colorimetric or fluorescent COX inhibitor screening kit. These assays typically measure the peroxidase activity of COX enzymes.

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

-

Procedure: Following the kit manufacturer's instructions, incubate the respective enzyme with the test compound at various concentrations (e.g., 0.1-100 µM).

-

Substrate Addition: Add arachidonic acid to initiate the reaction.

-

Detection: Measure the absorbance or fluorescence to determine the extent of inhibition.

-

Analysis: Calculate the IC₅₀ for both COX-1 and COX-2 to determine potency and selectivity. A known NSAID like Celecoxib should be used as a control.

Protocol: In Vitro Xanthine Oxidase Inhibition Assay

-

Assay Principle: Monitor the oxidation of xanthine to uric acid by measuring the increase in absorbance at 295 nm.[8]

-

Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, xanthine, and xanthine oxidase enzyme.

-

Inhibition Study: Add the test compound at various concentrations to the reaction mixture and incubate.

-

Data Acquisition: Monitor the change in absorbance over time using a UV-Vis spectrophotometer.

-

Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Allopurinol, a known XO inhibitor, should be used as a positive control.

Caption: Potential inhibition of the cyclooxygenase (COX) pathway by the test compound.

Tier 3: Mechanism of Action & Selectivity

Should a specific target class be identified, the final tier of in vitro evaluation focuses on detailed characterization of the compound's interaction with its target and its selectivity profile.

Detailed Dose-Response and Selectivity Profiling

Rationale: A detailed dose-response curve provides a more accurate determination of potency (IC₅₀ or EC₅₀). Selectivity profiling against a panel of related enzymes or receptors is critical to assess potential off-target effects and predict the therapeutic index.

Protocol: Kinase/Enzyme Selectivity Profiling

-

Service Provider: Engage a contract research organization (CRO) that offers broad panel screening services (e.g., a panel of 100+ kinases or proteases).

-

Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 10 µM) against the panel.

-

Data Analysis: The results are reported as percent inhibition. Any target showing significant inhibition (e.g., >50%) is flagged for follow-up.

-

Follow-up: For any identified "hits," perform full dose-response studies to determine the IC₅₀ and confirm the interaction.

This systematic approach, moving from broad screening to specific mechanistic studies, provides a robust and comprehensive in vitro characterization of this compound. The data generated will form a solid foundation for any subsequent preclinical development, including cell-based mechanistic studies, ADME-Tox profiling, and eventual in vivo efficacy models.

References

- 1. This compound, CasNo.1326814-81-6 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 2. ijcrt.org [ijcrt.org]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Pyrrolyl-Isoxazole Compounds

Foreword

In the landscape of medicinal chemistry, the pyrrolyl-isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide spectrum of biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the nuanced structure-activity relationships (SAR) that govern the efficacy and selectivity of this potent chemical class. We will move beyond a mere cataloging of compounds to dissect the causal relationships between molecular architecture and biological function, providing a foundational understanding for the rational design of next-generation therapeutics.

The Pyrrolyl-Isoxazole Core: A Union of Favorable Pharmacophoric Features

The pyrrolyl-isoxazole motif marries two five-membered heterocyclic rings, the pyrrole and the isoxazole, each contributing unique physicochemical properties that underpin their collective biological prowess. The pyrrole ring, a fundamental component of many natural and synthetic bioactive compounds, offers a hydrogen bond donor and a modifiable scaffold.[1][2] The isoxazole ring, with its adjacent nitrogen and oxygen atoms, provides a distinct electronic and steric profile, acting as a versatile building block in medicinal chemistry.[3][4][5] The fusion or linkage of these two rings creates a scaffold with a defined three-dimensional geometry that can be finely tuned to achieve specific interactions with biological macromolecules.

The inherent "drug-like" properties of this scaffold, including a balance of hydrophilicity and lipophilicity, contribute to its favorable pharmacokinetic profiles.[6] The journey into the SAR of pyrrolyl-isoxazole compounds begins with an appreciation of this synergistic combination.

Deconstructing the Scaffold: A Positional Analysis of Structure-Activity Relationships

The biological activity of pyrrolyl-isoxazole compounds is exquisitely sensitive to the nature and position of substituents on both the pyrrole and isoxazole rings, as well as the linker connecting them. A systematic exploration of these modifications is crucial for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Isoxazole Ring: A Hub of Modulatory Interactions

The isoxazole ring can be substituted at the 3, 4, and 5-positions, with each position offering a unique vector for interaction with the target protein.

-

3-Position: Substituents at this position often project into solvent-exposed regions or specific sub-pockets of the binding site. Aromatic or heteroaromatic rings are common substituents, and their electronic properties (electron-donating or electron-withdrawing) can significantly influence activity. For instance, in a series of anticancer agents, the presence of a fluorine or trifluoromethyl group on a phenyl ring at the 3-position of the isoxazole was found to enhance cytotoxicity.[3]

-

4-Position: This position is often crucial for establishing key interactions within the active site. The introduction of bulky groups can lead to steric hindrance, while smaller, functionalized groups can form critical hydrogen bonds or van der Waals interactions. In the context of kinase inhibition, modifications at this position can dictate selectivity by exploiting subtle differences in the ATP-binding pocket.[7]

-

5-Position: Similar to the 3-position, the 5-position provides a handle for modulating solubility and engaging with the protein surface. In many reported series, this position is attached to the pyrrole ring, making the nature of this linkage a critical determinant of overall conformation and activity.

The Pyrrole Ring: Fine-Tuning Specificity and Potency

The pyrrole ring, with its available nitrogen for substitution and multiple carbon positions for functionalization, offers a rich canvas for medicinal chemists.

-

N-Substitution: The nitrogen atom of the pyrrole ring is a common site for modification. Alkylation or arylation at this position can alter the compound's lipophilicity and steric profile, influencing cell permeability and target engagement. For example, in a series of antiviral compounds, a methyl group on the pyrrole nitrogen was found to be important for activity.[8]

-

C-Substitution: The carbon atoms of the pyrrole ring can be substituted to introduce additional points of interaction. Methyl groups, for instance, have been identified as potentially important for activity, though they can also be sites of metabolic instability.[9] The introduction of halogens or other functional groups can modulate the electronic properties of the ring and provide opportunities for further derivatization.

The following diagram illustrates the key positions on the pyrrolyl-isoxazole scaffold that are critical for SAR studies.

Caption: Key substitution points on the pyrrolyl-isoxazole scaffold.

Biological Targets and Therapeutic Applications: A Diverse Portfolio

The versatility of the pyrrolyl-isoxazole scaffold is reflected in the wide array of biological targets it can be engineered to inhibit. This has led to its exploration in numerous therapeutic areas.

Anticancer Activity

Pyrrolyl-isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[10][11] These include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[11] The SAR in this area often focuses on optimizing cytotoxicity against cancer cell lines while minimizing toxicity to normal cells. For example, the introduction of specific substituents can enhance selectivity for cancer-associated targets like protein kinases.[1]

Kinase Inhibition

Protein kinases are a major class of drug targets, and the pyrrolyl-isoxazole scaffold has proven to be an effective framework for designing potent and selective kinase inhibitors.[7] The scaffold can mimic the hinge-binding motif of ATP, with substituents on the pyrrole and isoxazole rings extending into hydrophobic pockets and forming specific interactions that dictate selectivity.[7][12] For instance, modifications aimed at targeting the ribose pocket of the ATP binding site have been explored to enhance potency.[7]

Anti-inflammatory and Antimicrobial Activities

Derivatives of this scaffold have also shown promise as anti-inflammatory and antimicrobial agents.[3][13] The anti-inflammatory effects can be mediated through the inhibition of enzymes like cyclooxygenase (COX). As antimicrobials, these compounds can target essential bacterial or fungal enzymes.[14][15] The SAR for these applications often involves tailoring the physicochemical properties of the compounds to ensure effective penetration into the target pathogen and interaction with the active site of the target enzyme.

Experimental Protocols: From Synthesis to Biological Evaluation

The successful development of pyrrolyl-isoxazole-based therapeutics relies on robust and reproducible experimental protocols.

General Synthetic Strategy: 1,3-Dipolar Cycloaddition

A common and versatile method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[16][17] The pyrrole moiety can be pre-functionalized on the alkyne or introduced in a subsequent step.

Step-by-Step Protocol for the Synthesis of a 3-(Aryl)-5-(pyrrolyl)isoxazole Derivative:

-

Chalcone Formation: React an appropriate aryl ketone with a pyrrole-2-carbaldehyde in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., ethanol) to form the corresponding chalcone derivative.[8]

-

Cyclization to Isoxazole: Treat the chalcone with hydroxylamine hydrochloride in a suitable solvent system (e.g., ethanol/acetic acid). Refluxing the mixture will effect the cyclization to the desired 3,5-disubstituted isoxazole.[8]

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram outlines a typical synthetic workflow.

Caption: General synthetic workflow for pyrrolyl-isoxazole compounds.

In Vitro Biological Evaluation

The biological activity of the synthesized compounds is assessed using a battery of in vitro assays tailored to the specific therapeutic target.

Example Protocol: Anticancer Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined.

Future Perspectives and Conclusion

The pyrrolyl-isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

-

Target-Specific Design: Leveraging computational tools and structural biology to design compounds with high affinity and selectivity for specific biological targets.

-

Exploring New Chemical Space: Synthesizing novel derivatives with diverse substitution patterns to further probe the SAR and identify new lead compounds.

-

Multi-Targeted Agents: Designing single molecules that can modulate multiple targets involved in a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijcrt.org [ijcrt.org]

- 17. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

An Investigational Guide to 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid (CAS 1326814-81-6): A Potential Dihydroorotate Dehydrogenase Inhibitor

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid (CAS Number: 1326814-81-6), a heterocyclic compound with significant potential as a therapeutic agent. Based on extensive structural analysis and a review of analogous compounds, we hypothesize that this molecule functions as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This guide will delve into the theoretical underpinnings of this hypothesis, outlining the compound's physicochemical properties, a plausible synthetic route, its predicted mechanism of action, and a framework for its experimental validation. Detailed protocols for in vitro assays are provided to empower researchers to investigate its biological activity. While direct experimental data for this specific molecule is not yet publicly available, this document serves as an in-depth investigational prospectus, synthesizing current knowledge to guide future research and development efforts.

Introduction: The Rationale for Investigating this compound

The quest for novel therapeutics with high efficacy and specificity is a cornerstone of modern drug discovery. The isoxazole scaffold is a privileged structure in medicinal chemistry, present in a variety of approved drugs and clinical candidates.[1] Similarly, pyrrole-containing compounds are known for their diverse biological activities. The unique combination of a 1-methyl-2-pyrrolyl group at the 5-position and a carboxylic acid at the 3-position of an isoxazole ring in the molecule with CAS number 1326814-81-6 suggests a targeted biological function.

Our analysis points towards dihydroorotate dehydrogenase (DHODH) as a highly probable target for this compound. DHODH is a critical enzyme in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on this pathway, making DHODH an attractive target for anticancer and immunosuppressive therapies.[2] This guide will explore the scientific basis for this hypothesis and provide the necessary technical information to facilitate the investigation of this promising compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1326814-81-6 | [3] |

| Molecular Formula | C₉H₈N₂O₃ | [3] |

| Molecular Weight | 192.17 g/mol | [3] |

| Appearance | White powder (predicted) | [3] |

| Purity | >95% (commercially available) | [3] |

| Storage | Store at room temperature | [3] |

Proposed Synthesis Pathway

While a specific patented synthesis for this compound is not publicly documented, a plausible and efficient synthetic route can be proposed based on established isoxazole synthesis methodologies. A likely approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, a robust and versatile method for constructing the isoxazole ring.

A potential synthetic workflow is outlined below:

Step-by-Step Methodology:

-

Oxime Formation: 1-Methyl-2-pyrrolecarboxaldehyde is reacted with hydroxylamine to form 1-methyl-2-pyrrolecarboxaldoxime.

-

Hydroximinoyl Chloride Formation: The oxime is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to generate the corresponding hydroximinoyl chloride.

-

1,3-Dipolar Cycloaddition: The in situ generated hydroximinoyl chloride undergoes a 1,3-dipolar cycloaddition reaction with ethyl propiolate in the presence of a base like triethylamine. This step forms the isoxazole ring, yielding ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate.

-

Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid using a base such as lithium hydroxide, followed by acidification to yield the target compound, this compound.

This proposed pathway offers a straightforward and modular approach to the synthesis of the target molecule and its analogs for structure-activity relationship (SAR) studies.

Predicted Mechanism of Action: DHODH Inhibition

The structural features of this compound strongly suggest its role as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH).

Causality of Inhibition:

-

Structural Analogy: The core structure of the molecule, particularly the isoxazole-3-carboxylic acid moiety, bears resemblance to the active metabolite of leflunomide, a well-established DHODH inhibitor. The carboxylic acid is crucial for binding to the active site of the enzyme.

-

Enzyme-Inhibitor Interaction: It is hypothesized that the carboxylic acid group of the compound will form key hydrogen bonds with amino acid residues in the active site of DHODH, mimicking the binding of the natural substrate, dihydroorotate. The pyrrole and isoxazole rings are predicted to engage in hydrophobic and van der Waals interactions within the enzyme's binding pocket, contributing to the affinity and stability of the enzyme-inhibitor complex.

-

Consequence of Inhibition: By blocking the active site of DHODH, the compound prevents the conversion of dihydroorotate to orotate. This enzymatic blockade leads to the depletion of the pyrimidine pool necessary for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cells.

Experimental Protocols for In Vitro Validation

To empirically validate the hypothesized mechanism of action, a series of in vitro experiments are essential. The following protocols provide a robust framework for assessing the DHODH inhibitory activity and the cellular effects of this compound.

DHODH Enzymatic Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human DHODH.

Materials:

-

Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Coenzyme Q10

-

2,6-dichloroindophenol (DCIP)

-

Dihydroorotic acid (DHO)

-

Test compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

-

Add the recombinant human DHODH enzyme to the mixture.

-

Pre-incubate the enzyme mixture with varying concentrations of the test compound (or vehicle control) for 30 minutes at 25°C.

-

Initiate the enzymatic reaction by adding the substrate, dihydroorotic acid.

-

Immediately measure the decrease in absorbance at 600 nm over a period of 10 minutes. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay evaluates the cytostatic or cytotoxic effects of the compound on cancer cell lines that are highly reliant on de novo pyrimidine synthesis.

Materials:

-

Cancer cell line (e.g., A549, HT29)

-

Complete cell culture medium

-

Test compound

-

Uridine (for rescue experiments)

-

Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control.

-

For rescue experiments, treat a parallel set of wells with the test compound in the presence of a high concentration of uridine (e.g., 100 µM).

-

Incubate the plates for 72 hours.

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of the test compound and determine the GI₅₀ value.

-

The reversal of growth inhibition in the presence of uridine would provide strong evidence for the on-target effect of the compound on the pyrimidine synthesis pathway.

References

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.1326814-81-6 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

An In-depth Technical Guide to 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document extrapolates from established synthetic methodologies for related isoxazole and pyrrole derivatives to propose a viable synthetic pathway. Furthermore, based on the known biological activities of the pyrrolo-isoxazole scaffold, this guide explores the compound's therapeutic potential and outlines detailed protocols for its synthesis, characterization, and preliminary biological evaluation. This paper aims to serve as a foundational resource for researchers investigating this and similar molecular frameworks for drug discovery applications.

Introduction: The Pyrrolo-Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocycle integral to numerous biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a cornerstone in drug design. When fused or linked to other heterocyclic systems, such as the pyrrole ring, the resulting scaffold often exhibits a diverse range of pharmacological activities.[2]

The pyrrolo-isoxazole nucleus has been explored for various therapeutic applications, including neuroprotective, anti-stress, acetylcholinesterase inhibition, and antibacterial activities.[2] The combination of the electron-rich pyrrole and the electron-deficient isoxazole ring creates a unique molecular architecture with the potential for diverse interactions with biological targets. This compound represents a specific embodiment of this promising scaffold, incorporating a carboxylic acid moiety that can serve as a critical handle for molecular interactions or further derivatization.

This guide will delve into the synthetic routes to access this molecule, its physicochemical characterization, and a prospective look into its potential biological activities, providing a roadmap for its exploration in drug discovery programs.

Proposed Synthesis of this compound

Primary Synthetic Route: 1,3-Dipolar Cycloaddition

This approach offers high regioselectivity and functional group tolerance. The proposed retrosynthesis is outlined below.

Caption: Retrosynthetic analysis for the proposed synthesis.

Step 1: Synthesis of 1-Methyl-2-ethynylpyrrole (Alkyne component)

The starting alkyne can be prepared from the commercially available 1-methyl-2-pyrrolecarboxaldehyde via the Corey-Fuchs reaction.

Step 2: Generation of the Nitrile Oxide Precursor

Ethyl 2-chloro-2-(hydroxyimino)acetate can be synthesized from ethyl chloroacetate through nitrosation followed by chlorination.

Step 3: [3+2] Cycloaddition and Hydrolysis

The key cycloaddition step involves the in situ generation of the nitrile oxide from its hydroximoyl chloride precursor in the presence of a base, which then reacts with the terminal alkyne. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate

-

To a solution of 1-methyl-2-ethynylpyrrole (1.0 eq) in an appropriate solvent such as THF or dichloromethane, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq).

-

Slowly add a suitable base, for instance, triethylamine (1.2 eq), to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate.

Experimental Protocol: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide (or sodium hydroxide) and stir at room temperature until the ester is fully consumed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Alternative Synthetic Route: β-Ketoester Condensation

This classical approach provides an alternative pathway.

Caption: Alternative retrosynthetic pathway.

Step 1: Synthesis of the β-Ketoester

A Claisen condensation between 1-methyl-2-acetylpyrrole and diethyl oxalate in the presence of a strong base like sodium ethoxide would yield the required β-ketoester, ethyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate.

Step 2: Cyclization with Hydroxylamine

The synthesized β-ketoester is then reacted with hydroxylamine hydrochloride in a suitable solvent, which upon heating, will cyclize to form the isoxazole ring.

Step 3: Hydrolysis

The final step is the hydrolysis of the ester to the carboxylic acid, as described previously.

Physicochemical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| CAS Number | 1326814-81-6 | [7] |

| Molecular Formula | C9H8N2O3 | [7] |

| Molecular Weight | 192.17 g/mol | Calculated |

| Appearance | White powder | [7] |

Table 1: Physical and Chemical Properties.

Analytical Techniques for Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the connectivity of the atoms and the overall structure. The chemical shifts and coupling constants of the pyrrole and isoxazole protons will be characteristic.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide the exact mass of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as vibrations from the aromatic rings.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound.

Potential Biological Activities and Screening Protocols

The pyrrolo-isoxazole scaffold is associated with a range of biological activities.[2] Based on this, this compound could be a candidate for screening in several therapeutic areas.

Potential Therapeutic Targets

-

Neurodegenerative Diseases: Given the neuroprotective potential of similar compounds, screening against targets relevant to Alzheimer's or Parkinson's disease is warranted.[2]

-

Oncology: Many heterocyclic compounds, including isoxazole derivatives, exhibit anticancer properties.

-

Infectious Diseases: The antibacterial activity of the pyrrolo-isoxazole core suggests potential as a novel antibiotic.[2]

Proposed In Vitro Screening Cascade

Caption: A general workflow for in vitro biological evaluation.

Protocol: Preliminary Antibacterial Screening (MIC Determination)

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in appropriate bacterial growth media (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (antibiotic) and negative (vehicle) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a molecule with significant, yet underexplored, potential in medicinal chemistry. This guide has provided a comprehensive, albeit partially prospective, overview of its synthesis, characterization, and potential biological applications. The proposed synthetic routes, based on established chemical principles, offer a clear path to accessing this compound for further study. The outlined screening protocols provide a framework for elucidating its therapeutic potential.

Future research should focus on the successful synthesis and rigorous characterization of this molecule. Subsequent in-depth biological evaluation against a panel of relevant targets will be crucial in determining its value as a lead compound for drug discovery. Structure-activity relationship (SAR) studies, through the synthesis of analogs, will further refine its pharmacological profile and guide the development of more potent and selective therapeutic agents.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Pyrrolo-isoxazole: a key molecule with diverse biological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemtube3d.com [chemtube3d.com]

- 5. A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids [organic-chemistry.org]

- 6. A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, CasNo.1326814-81-6 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

Methodological & Application

synthesis protocol for 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

An Application Note and In-Depth Protocol for the Synthesis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocol is structured around a robust and efficient multi-step synthetic pathway, beginning with commercially available starting materials. The core of the synthesis involves a highly regioselective [3+2] cycloaddition reaction to construct the isoxazole ring. Each step is detailed with causality-driven explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction and Scientific Background

The convergence of pyrrole and isoxazole scaffolds into a single molecular entity presents a compelling strategy for the exploration of novel chemical space in drug discovery. Isoxazole rings are key components in a variety of approved drugs, such as the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin, valued for their metabolic stability and ability to act as bioisosteres for other functional groups.[1] Similarly, the pyrrole moiety is a fundamental structural unit in numerous biologically active natural products and pharmaceuticals. The target molecule, this compound (CAS 1326814-81-6), combines these privileged heterocycles, offering a versatile building block for further chemical elaboration.

The synthetic strategy outlined herein is designed for efficiency and control, centering on the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.[1][2] This powerful transformation is one of the most direct and reliable methods for constructing the isoxazole core.[1] Our approach generates the required nitrile oxide in situ from ethyl nitroacetate under basic conditions, which then reacts with a custom-synthesized 2-ethynyl-1-methylpyrrole partner. This method avoids the need to handle potentially unstable nitrile oxides directly and proceeds with high regioselectivity. The subsequent hydrolysis of the resulting ester yields the final carboxylic acid product.

Overall Synthetic Workflow

The synthesis is accomplished via a four-step sequence starting from N-methylpyrrole. The workflow is designed to build complexity systematically, culminating in the target compound.

Diagram 1: Overall synthetic workflow.

Mechanistic Insight: The [3+2] Cycloaddition